molecular formula C8H10N2O3 B8595320 ethyl (2-formyl-1H-imidazol-1-yl)acetate

ethyl (2-formyl-1H-imidazol-1-yl)acetate

Cat. No. B8595320
M. Wt: 182.18 g/mol
InChI Key: WZDJXMZEEXDEDV-UHFFFAOYSA-N
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Patent
US07829580B2

Procedure details

To a solution of 1H-imidazole-2-carbaldehyde (4.47 g) in acetonitrile (80 ml) were added potassium carbonate (12.93 g), ethyl bromoacetate (6.2 ml) and potassium iodide (7.78 g) at room temperature. The mixture was stirred at 50° C. for 1 hour. After cooling to room temperature, the mixture was filtered to remove the precipitates. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography using dichloromethane and methanol (99:1 to 96:4) as eluents to afford the title compound (5.23 g, yield: 62%) as a brown oil.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
12.93 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].[I-].[K+]>C(#N)C>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7])[CH3:20] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Name
Quantity
12.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.2 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
7.78 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitates
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CN1C(=NC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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